3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
Description
3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a substituted pyrrolone derivative characterized by a morpholinoethyl group at the N1 position, hydroxyl and dichloro substituents at the C5 and C3/C4 positions, respectively.
Properties
IUPAC Name |
3,4-dichloro-2-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2O3/c11-7-8(12)10(16)14(9(7)15)2-1-13-3-5-17-6-4-13/h9,15H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQNVLUQFTGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Ring: Starting from a suitable precursor such as a substituted acetoacetate, the pyrrolone ring can be formed through cyclization reactions.
Introduction of Chlorine Atoms: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the dichloro substituents.
Attachment of the Morpholinoethyl Group: This step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced, often using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxy group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of chlorinated and hydroxylated pyrrolone derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the dichloro and hydroxy groups may enhance its binding affinity and specificity towards these targets. The morpholinoethyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- The morpholinoethyl group in the target compound distinguishes it from analogs by providing a tertiary amine capable of forming hydrogen bonds and enhancing water solubility .
- Dichloro substituents at C3/C4 likely increase metabolic stability compared to nitro or methoxy groups in analogs .
Biological Activity
3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, with the CAS number 1976033-03-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₄Cl₂N₂O₃
- Molecular Weight : 281.14 g/mol
- InChIKey : ODFQNVLUQFTGEI-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the morpholinoethyl group is significant for enhancing solubility and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was observed in several cancer types, including breast and lung cancer cells.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress-induced neuronal damage, possibly through antioxidant mechanisms.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory tested the antimicrobial efficacy of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at higher concentrations (≥50 µg/mL), suggesting its potential as an antibacterial agent.
| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 90 | 85 |
| 50 | 50 | 60 |
| 100 | 20 | 30 |
Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines, the compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cells. The results showed IC₅₀ values of approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating promising anticancer activity.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
